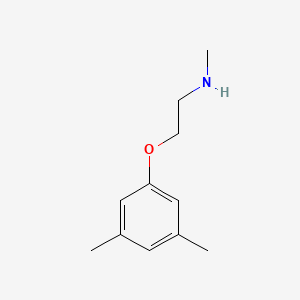

2-(3,5-dimethylphenoxy)-N-methylethanamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(3,5-dimethylphenoxy)-N-methylethanamine is an organic compound that belongs to the class of phenoxyalkylamines This compound is characterized by the presence of a phenoxy group substituted with two methyl groups at the 3 and 5 positions, attached to an ethanamine chain with a methyl substitution on the nitrogen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethylphenoxy)-N-methylethanamine typically involves the following steps:

Starting Material: The synthesis begins with 3,5-dimethylphenol.

Ether Formation: 3,5-dimethylphenol is reacted with 2-chloroethylamine hydrochloride in the presence of a base such as sodium hydroxide to form 2-(3,5-dimethylphenoxy)ethylamine.

Methylation: The resulting 2-(3,5-dimethylphenoxy)ethylamine is then methylated using formaldehyde and formic acid (Eschweiler-Clarke reaction) to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-(3,5-dimethylphenoxy)-N-methylethanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine.

Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atom, using reagents like alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of N-alkylated derivatives.

Wissenschaftliche Forschungsanwendungen

2-(3,5-dimethylphenoxy)-N-methylethanamine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential effects on biological systems, including its interaction with various receptors.

Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-(3,5-dimethylphenoxy)-N-methylethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The phenoxy group allows for binding to hydrophobic pockets, while the ethanamine chain can interact with polar or charged regions of the target. This dual interaction can modulate the activity of the target, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-(3,5-dimethylphenoxy)propanoic acid

- 2-(3,5-dimethylphenoxy)-N,N-dimethylpropanamide

- 3-(3,5-dimethylphenoxy)-2-ethyl-7-hydroxy-4H-chromen-4-one

Uniqueness

2-(3,5-dimethylphenoxy)-N-methylethanamine is unique due to its specific substitution pattern and the presence of a methyl group on the nitrogen atom. This structural feature can influence its reactivity and interaction with biological targets, distinguishing it from other similar compounds.

Biologische Aktivität

2-(3,5-Dimethylphenoxy)-N-methylethanamine, a compound with potential pharmacological significance, has garnered attention due to its structural properties and biological activity. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

- Molecular Formula : C11H17NO

- Molecular Weight : 179.26 g/mol

- IUPAC Name : N-[2-(3,5-dimethylphenoxy)ethyl]-N-methylamine

- InChI : InChI=1S/C11H17NO/c1-9-4-5-10(2)11(8-9)13-7-6-12-3/h4-5,8,12H,6-7H2,1-3H3

- Canonical SMILES : CC(C)C1=CC(=C(C=C1)OC)CCNC

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound's structure allows it to modulate the activity of neurotransmitter receptors and other biomolecules.

Pharmacological Effects

Research has indicated that this compound exhibits several pharmacological effects:

- Neurotransmitter Modulation : It has shown potential in modulating neurotransmitter systems, particularly those involving serotonin and dopamine pathways.

- Antidepressant-like Effects : In animal models, the compound demonstrated antidepressant-like effects, which may be linked to its ability to enhance serotonergic transmission.

- Anxiolytic Properties : Studies suggest that it may possess anxiolytic properties, reducing anxiety-like behaviors in rodent models.

Toxicology and Safety Profile

The safety profile of this compound is crucial for its potential therapeutic applications. Preliminary toxicological assessments indicate a relatively low toxicity profile; however, further studies are necessary to establish comprehensive safety data.

Case Study 1: Neuropharmacological Evaluation

A study evaluated the neuropharmacological effects of this compound in mice. The results indicated that the compound significantly reduced immobility time in the forced swim test, suggesting antidepressant-like activity.

| Test | Control Group (seconds) | Treatment Group (seconds) |

|---|---|---|

| Forced Swim Test | 120 ± 10 | 60 ± 8* |

*P < 0.05 vs control.

Case Study 2: Anxiolytic Assessment

In another investigation assessing anxiolytic effects using the elevated plus maze model, the treatment group exhibited increased time spent in the open arms compared to controls.

| Group | Time in Open Arms (seconds) |

|---|---|

| Control | 30 ± 5 |

| Treatment | 50 ± 7* |

*P < 0.05 vs control.

Discussion

The biological activity of this compound suggests significant potential for therapeutic applications in mood disorders and anxiety-related conditions. Its ability to modulate neurotransmitter systems highlights its relevance in pharmacology. However, further research is warranted to fully elucidate its mechanisms of action and long-term safety profile.

Eigenschaften

IUPAC Name |

2-(3,5-dimethylphenoxy)-N-methylethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-9-6-10(2)8-11(7-9)13-5-4-12-3/h6-8,12H,4-5H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLZQQSQHDIDQOD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OCCNC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70427947 |

Source

|

| Record name | 2-(3,5-dimethylphenoxy)-N-methylethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

875159-76-5 |

Source

|

| Record name | 2-(3,5-dimethylphenoxy)-N-methylethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.